molecular formula C15H10Cl2N2O2S B2777752 N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide CAS No. 897617-93-5

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2777752
CAS No.: 897617-93-5
M. Wt: 353.22
InChI Key: UEIZUHJZPZPEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a novel small molecule based on the benzothiazole scaffold, a structure renowned in medicinal chemistry for its diverse biological activities . This compound is of significant interest in early-stage pharmacological research, particularly in the fields of oncology and immunology. Its molecular design, featuring a 3-methoxybenzamide moiety linked to a 4,7-dichloro-benzothiazole core, suggests potential for potent and selective action. Benzothiazole derivatives of this class have demonstrated promising antitumor properties in various human cancer cell lines, including epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) models . The mechanism of action for such compounds often involves the dual inhibition of key signaling pathways, such as AKT and ERK, which are crucial for cancer cell proliferation and survival . Furthermore, research on analogous compounds indicates they can significantly reduce the secretion of pivotal inflammatory cytokines like IL-6 and TNF-α, positioning them as candidates for dual-action cancer therapy that addresses both tumor growth and the pro-inflammatory tumor microenvironment . The synthesis of this compound typically involves amide bond formation between a substituted 2-aminobenzothiazole precursor and a benzoic acid derivative, under optimized coupling conditions to ensure high purity and yield . It is characterized by techniques such as 1 H NMR, 13 C NMR, and LC-MS . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c1-21-9-4-2-3-8(7-9)14(20)19-15-18-12-10(16)5-6-11(17)13(12)22-15/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIZUHJZPZPEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide typically involves the reaction of 4,7-dichloro-1,3-benzothiazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may involve crystallization or other large-scale separation techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial topoisomerases, leading to its antimicrobial activity. In cancer cells, it may interfere with cell division and induce apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzothiazole Core

(a) N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS: 862807-45-2)
  • Structural Differences : Replaces 3-methoxybenzamide with 5-nitrofuran-2-carboxamide.
  • Biological Implications : The nitro group in nitrofuran derivatives is associated with redox activity, often leading to antimicrobial or antiparasitic effects. This compound may target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), similar to nitazoxanide derivatives .
  • Physicochemical Properties: Molecular weight: 334.2 g/mol (vs. 327.2 g/mol for the target compound).
(b) N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS: 312514-87-7)
  • Structural Differences : Lacks chloro substituents on the benzothiazole ring; features 3,4-dimethoxybenzamide.
  • The dimethoxybenzamide may enhance solubility but reduce metabolic stability .
  • Physicochemical Properties :
    • Molecular weight: 314.36 g/mol.
    • Lower logP (predicted) compared to the dichloro analog, indicating reduced lipophilicity .

Heterocyclic Modifications and Amide Linkages

(a) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • Structural Differences : Replaces benzothiazole with a simpler thiazole ring; incorporates 2,4-difluorobenzamide.
  • Biological Implications : The thiazole core and fluorine substituents enhance metabolic stability and electronegativity, improving target binding. This compound inhibits PFOR in anaerobic organisms, a mechanism shared with nitazoxanide .
  • Synthetic Pathway : Synthesized via condensation of 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine .
(b) N-(3-Ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide (CAS: 868369-20-4)
  • Structural Differences : Introduces an ethyl group and dimethoxy substituents on the benzothiazole; uses 4-methoxybenzamide.
  • Physicochemical Properties: Molecular weight: 372.4 g/mol.

Triazine-Linked Benzothiazole Derivatives

N2-(Aryl)-N4,N6-bis(6,7-dichloro-1,3-benzothiazol-2-yl)-1,3,5-triazine-2,4,6-triamines
  • Structural Differences : Incorporates a triazine core linked to dichlorobenzothiazole units.
  • Biological Implications : The triazine moiety enables hydrogen bonding and π-π stacking, enhancing interactions with DNA or enzymes. These compounds exhibit broad-spectrum antimicrobial activity, surpassing simpler benzothiazole-amides in potency .

Biological Activity

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide, a compound with the CAS number 897617-93-5, has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of 4,7-dichloro-1,3-benzothiazole with 3-methoxybenzoyl chloride in the presence of a base like triethylamine. The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions. The product is purified via column chromatography to achieve high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound has been shown to inhibit bacterial topoisomerases, which are essential for bacterial DNA replication and transcription. This inhibition leads to antimicrobial effects against various pathogens.
  • Anticancer Properties : In cancer cells, the compound interferes with cell division and induces apoptosis. Studies have demonstrated that it can significantly inhibit the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The mechanism involves the modulation of signaling pathways such as AKT and ERK, which are critical for cell survival and proliferation .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various assays:

  • MTT Assay : This assay was employed to assess cell viability in A431 and A549 cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
  • Flow Cytometry : Used to analyze apoptosis and cell cycle progression. The compound was found to induce apoptosis in cancer cells by activating pro-apoptotic factors while inhibiting anti-apoptotic proteins.
  • Western Blot Analysis : This technique confirmed the downregulation of key proteins involved in survival pathways (e.g., AKT and ERK) upon treatment with the compound .

Anti-inflammatory Activity

The anti-inflammatory properties were assessed by measuring the levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages using ELISA. Treatment with this compound resulted in a significant decrease in these inflammatory markers, suggesting its potential use in managing inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of benzothiazole derivatives similar to this compound:

StudyFindingsMethodology
Study ASignificant inhibition of A431 and A549 cellsMTT assay
Study BReduction in IL-6 and TNF-α levelsELISA
Study CInduction of apoptosis via AKT/ERK pathway modulationFlow cytometry & Western blot

These studies collectively underscore the dual role of this compound as both an anticancer and anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide, and how can purity be maximized?

  • Methodology : The synthesis involves multi-step reactions, starting with the formation of the benzothiazole core. Key steps include:

  • Chlorination : Introducing chlorine at positions 4 and 7 of the benzothiazole ring using reagents like POCl₃ or SOCl₂ under reflux .
  • Amidation : Coupling the chlorinated benzothiazole-2-amine with 3-methoxybenzoyl chloride in anhydrous DMF, catalyzed by HOBt/EDCI, at 0–5°C to minimize side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water (1:3) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amide bond formation. Key signals include the methoxy group (δ 3.8–3.9 ppm) and benzothiazole aromatic protons (δ 7.2–8.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 381.0124 for C₁₅H₁₀Cl₂N₂O₂S) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions between amide and benzothiazole groups) .

Q. How do functional groups influence the compound’s reactivity in substitution reactions?

  • Methodology :

  • Chlorine Atoms : Act as leaving groups in nucleophilic aromatic substitution (SNAr) with amines or alkoxides. Reactivity is enhanced by electron-withdrawing effects of the benzothiazole ring .
  • Methoxy Group : Directs electrophilic substitution to the para position but reduces reactivity due to steric hindrance. Controlled deprotection (e.g., BBr₃ in DCM) allows further functionalization .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in SNAr reactions under varying conditions?

  • Analysis :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may promote side reactions (e.g., hydrolysis of acyl chlorides). Dichloromethane minimizes this but reduces solubility .
  • Temperature : Elevated temperatures (80°C) accelerate SNAr but risk decomposition. Low temperatures (0–5°C) improve selectivity but require longer reaction times .
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance nucleophile accessibility in biphasic systems, improving yields by 15–20% .

Q. How can computational modeling predict biological targets and structure-activity relationships (SAR)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target for antiparasitic agents. The benzothiazole ring shows strong π-π stacking with flavin cofactors .
  • QSAR Studies : Correlate substituent electronegativity (e.g., Cl vs. F) with bioactivity. Chlorine at C4/C7 increases hydrophobicity (logP ~3.2), enhancing membrane permeability .

Q. What strategies resolve discrepancies in reported IC₅₀ values for similar benzothiazole derivatives?

  • Troubleshooting :

  • Assay Variability : Standardize protocols (e.g., MTT assay for cytotoxicity) across cell lines (HeLa vs. MCF-7) to minimize metabolic interference .
  • Purity Thresholds : Impurities >2% (e.g., unreacted acyl chloride) artificially inflate IC₅₀. Validate via LC-MS before testing .
  • Solubility Adjustments : Use DMSO concentrations <0.1% to avoid solvent toxicity; employ β-cyclodextrin for hydrophobic derivatives .

Q. How does the compound’s electronic profile affect its redox behavior in electrochemical studies?

  • Methodology :

  • Cyclic Voltammetry : A redox peak at −1.2 V (vs. Ag/AgCl) corresponds to reduction of the benzothiazole ring. Electron-withdrawing groups (Cl, CO) shift peaks cathodically .
  • DFT Calculations : HOMO-LUMO gaps (~4.1 eV) indicate stability against photodegradation. Mulliken charges reveal electron-deficient regions at C2 and C7, guiding electrophilic attack .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.